molecular formula C11H10BrF3O2 B3114363 3-Bromo-4-(cyclobutyloxy)trifluoroanisole CAS No. 200956-27-0

3-Bromo-4-(cyclobutyloxy)trifluoroanisole

Cat. No. B3114363
CAS RN: 200956-27-0
M. Wt: 311.09 g/mol
InChI Key: GWHRIULVSOXIFB-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclobutyloxy)trifluoroanisole (CBOTFA) is an organofluorine compound that has been used in various scientific research applications. It is a colorless, volatile liquid that is insoluble in water and has a boiling point of about 145°C. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in polymerization, and as a fluorinating reagent in organic chemistry. CBOTFA has been used in a variety of scientific research applications, including drug discovery and development, drug metabolism and toxicology, and molecular biology.

Scientific Research Applications

Applications in Organic Photovoltaic Devices

3-Bromo-4-(cyclobutyloxy)trifluoroanisole and related compounds have been explored for their utility in the field of organic photovoltaics. For instance, a study by Liu et al. (2012) demonstrated the use of 4-bromoanisole, a structurally similar compound, as a processing additive to control phase separation and phase purity in organic photovoltaic devices. The research highlighted its effectiveness in improving the morphology of polymer-polymer blends, which is crucial for the efficiency of photovoltaic cells (Liu et al., 2012).

Synthesis of Heat and Pressure-Sensitive Dyes

Another significant application is found in the synthesis of heat and pressure-sensitive dyes. A study by Xie et al. (2020) focused on 4-bromo-3-methylanisole, a compound related to 3-Bromo-4-(cyclobutyloxy)trifluoroanisole, for synthesizing black fluorane dye, a key component in thermal paper manufacturing. The study introduced a continuous homogeneous bromination technology, offering a more efficient alternative to conventional methods (Xie et al., 2020).

Synthesis of Fluorinated Heterocycles

The chemical properties of 3-Bromo-4-(cyclobutyloxy)trifluoroanisole make it a potential candidate in the synthesis of various fluorinated organic compounds. A study by Lui et al. (1998) explored the use of 3-bromo-1,1,1-trifluoroacetone, a compound with similar properties, in synthesizing a range of trifluoromethylated heterocycles and aliphatic compounds. This research highlights the versatility of bromo-trifluoro compounds in organic synthesis (Lui et al., 1998).

properties

IUPAC Name

2-bromo-1-cyclobutyloxy-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O2/c12-9-6-8(17-11(13,14)15)4-5-10(9)16-7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHRIULVSOXIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216301
Record name 2-Bromo-1-(cyclobutyloxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(cyclobutyloxy)trifluoroanisole

CAS RN

200956-27-0
Record name 2-Bromo-1-(cyclobutyloxy)-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200956-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(cyclobutyloxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4-(trifluoromethoxy)phenol (Description 11; 1.5 g, 5.83 mmol) and cyclobutyl bromide (3.0 g, 17.5 mmol) were dissolved in dimethylformamide (10 ml). Potassium carbonate (4.85 g, 35 mmol) was added and the solution was stirred at 50° C. for 16 h. The solution was allowed to cool to ambient temperature, poured into a 10% citric acid solution (50 ml) and extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with water and dried over sodium sulphate. Removal of the solvent in vacuo gave an oil which was chromatographed on silica in 10% ethyl acetate/hexane to give the title compound as an oil (1.65 g, 91%). 1H NMR (250 MHz, CDCl3) δ7.44-7.42 (1H, m), 7.12-7.07 (1H, m), 6.73-6.70 (1H, d, J 9.0 Hz), 4.71-4.60 (1H, m), 2.52-2.41 (2H, m), 2.30-2.18 (2H, m), and 1.92-1.55 (2H, m).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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